- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,

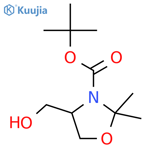

Cas no 95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)

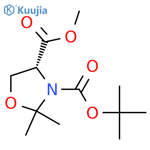

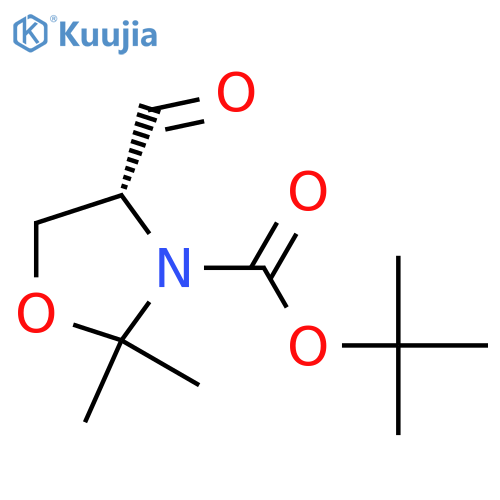

95715-87-0 structure

商品名:tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

- tert-Butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate

- (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

- (4R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine

- (R)-3-BOC-4-FORMYL-2,2-DIMETHYL-1,3-OXAZOLIDINE

- TERT-BUTYL (R)-(+)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE

- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylicacid tert-butyl ester

- (R)-N-Boc-2,2-dimethyloxazolidine-4-carbaldehyde

- tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester

- UPK623LV60

- (R)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

- (R)-Garner Aldehyde

- (R)-Garner's aldehyde

- Garner aldehyde

- Garner's aldehyde R-form

- 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (R)- (ZCI)

- (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid tert-butyl ester

- (R)-(+)-3-tert-Butoxycarbonyl-2,2-dimethyloxazolidine-4-carboxaldehyde

- (R)-2,2-Dimethyl-3-tert-butoxycarbonyl-1,3-oxazolidine-4-carboxaldehyde

- (R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine

- (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester

- 1,1-Dimethylethyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate

- ent-Garner's aldehyde

- tert-Butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate

- tert-Butyl (R)-(+)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate

- tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate

-

- MDL: MFCD00674064

- インチ: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1

- InChIKey: PNJXYVJNOCLJLJ-QMMMGPOBSA-N

- ほほえんだ: C(N1C(C)(C)OC[C@@H]1C=O)(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 229.13100

- どういたいしつりょう: 229.131

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- 互変異性体の数: 2

- トポロジー分子極性表面積: 55.8

じっけんとくせい

- 色と性状: Colorless to Yellow Liquid

- 密度みつど: 1.06 g/mL at 25 °C(lit.)

- ふってん: 67 °C/0.3 mmHg(lit.)

- フラッシュポイント: 華氏温度:215.6°f< br / >摂氏度:102°C< br / >

- 屈折率: n20/D 1.445(lit.)

- PSA: 55.84000

- LogP: 1.49520

- ようかいせい: 使用できません

- かんど: Air Sensitive

- ひせんこうど: D27 +103° (c = 1.0 in CHCl3)

- 光学活性: [α]23/D +90°, c = 1 in chloroform

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 37/39-26-36

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Inert atmosphere,2-8°C

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-177025-0.05g |

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

95715-87-0 | 95% | 0.05g |

$19.0 | 2023-09-20 | |

| Ambeed | A193576-1g |

(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |

95715-87-0 | 97% | 1g |

$25.0 | 2025-02-20 | |

| AstaTech | 65394-1/G |

(R)-N-BOC-4-FORMYL-2,2-DIMETHYL-OXAZOLIDINE |

95715-87-0 | 95% | 1g |

$60 | 2023-09-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051986-100mg |

(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |

95715-87-0 | 98% | 100mg |

¥53.00 | 2024-04-23 | |

| eNovation Chemicals LLC | Y1294694-5g |

(R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |

95715-87-0 | 95% | 5g |

$275 | 2024-07-28 | |

| abcr | AB169269- |

(R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester, 95%; . |

95715-87-0 | 95% | €162.10 | 2022-12-28 | ||

| Apollo Scientific | OR313059-5g |

(4R)-2,2-Dimethyl-1,3-oxazolidine-4-carboxaldehyde, N-BOC protected |

95715-87-0 | 97% | 5g |

£60.00 | 2025-02-20 | |

| Enamine | EN300-177025-1.0g |

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

95715-87-0 | 95% | 1g |

$60.0 | 2023-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051986-25g |

(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |

95715-87-0 | 98% | 25g |

¥2812.00 | 2024-04-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R19110-5g |

(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |

95715-87-0 | 5g |

¥1426.0 | 2021-09-04 |

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; 30 min, -78 °C

1.2 Solvents: Dichloromethane ; 2 h, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → 0 °C

1.4 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Dichloromethane ; 2 h, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → 0 °C

1.4 Reagents: Sodium chloride Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide , Dichloromethane

リファレンス

- Convenient procedures for the synthesis of N-Boc-D-serinal acetonide from L-serine, Synthesis, 1997, (10), 1146-1150

合成方法 3

はんのうじょうけん

1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone

1.2 Reagents: Sodium periodate Solvents: Dichloromethane

1.2 Reagents: Sodium periodate Solvents: Dichloromethane

リファレンス

- Efficient conversion of (S)-methionine into (R)-Garner aldehyde, Tetrahedron Letters, 1997, 38(38), 6779-6780

合成方法 4

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

リファレンス

- A simplified route to the (R)-Garner aldehyde and (S)-vinylglycinol, Synthesis, 1998, (12), 1707-1709

合成方法 5

はんのうじょうけん

リファレンス

- A versatile de novo synthesis of legionaminic acid and 4-epi-legionaminic acid starting from D-serine, Carbohydrate Research, 2019, 474, 34-42

合成方法 6

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 25 min, -78 °C → -60 °C

1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min

1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min

1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min

1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min

リファレンス

- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation, MedChemComm, 2014, 5(11), 1693-1699

合成方法 7

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C

1.2 Solvents: Methanol

1.2 Solvents: Methanol

リファレンス

- Methods and intermediates for synthesizing SK1-I, United States, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, -78 °C

リファレンス

- Enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitors, Heterocycles, 2008, 75(7), 1659-1671

合成方法 9

はんのうじょうけん

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane

リファレンス

- Grignard reactions to chiral oxazolidine aldehydes, Tetrahedron, 1996, 52(36), 11673-11694

合成方法 10

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 20 min, rt; 2 h, -20 °C

1.2 Reagents: Ethyl acetate

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Ethyl acetate

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Novel Easily Recyclable Bifunctional Phosphonic Acid Carrying Tripeptides for the Stereoselective Michael Addition of Aldehydes with Nitroalkenes, Advanced Synthesis & Catalysis, 2016, 358(1), 34-40

合成方法 11

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; rt → -78 °C; 2 h, -78 °C

1.2 Reagents: Methanol

1.2 Reagents: Methanol

リファレンス

- Synthesis of fluorescent lactosylceramide stereoisomers, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux

1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C

1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C

1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux

1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C

1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C

1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C

リファレンス

- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435

合成方法 13

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C

1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C

1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C

1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C

1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C

リファレンス

- A stereodivergent route to four stereoisomeric 3'-acetoxycyclopentenylglycine derivatives, Synthesis, 2012, 44(2), 304-310

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Raw materials

- D-Serine

- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

- Di-tert-butyl dicarbonate

- (R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

- (4S)-N-tert-Butoxycarbonyl-2,2-dimethyl-4-vinyloxazolidine

- tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- 2,2-Dimethoxypropane

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Preparation Products

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 関連文献

-

V. H. Le,M. Inai,R. M. Williams,T. Kan Nat. Prod. Rep. 2015 32 328

-

2. Chromium(II) chloride-mediated coupling reactions of Garner aldehyde with allyl bromides: facile asymmetric synthesis of (2R,3S?)-3-hydroxy-2-hydroxymethylpyrrolidineYutaka Aoyagi,Haruko Inaba,Yukiko Hiraiwa,Asako Kuroda,Akihiro Ohta J. Chem. Soc. Perkin Trans. 1 1998 3975

-

Priyanka Singh,Krishnananda Samanta,Sanjit Kumar Das,Gautam Panda Org. Biomol. Chem. 2014 12 6297

-

Roberta J. Melander,Akash K. Basak,Christian Melander Nat. Prod. Rep. 2020 37 1454

-

5. Garner's aldehydeXifu Liang,Jens Andersch,Mikael Bols J. Chem. Soc. Perkin Trans. 1 2001 2136

95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate) 関連製品

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

清らかである:99%/99%

はかる:25g/100g

価格 ($):265.0/874.0